
Lithiumcarmine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithiumcarmine is a compound that has garnered attention in various scientific fields due to its unique properties and applications. It is primarily known for its use in histological staining, where it plays a crucial role in visualizing cellular structures. The compound is a lithium salt of carminic acid, which is derived from the bodies of female cochineal insects. This vibrant red dye has been utilized for centuries, but its lithium salt form offers distinct advantages in modern scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of lithiumcarmine involves the reaction of carminic acid with lithium hydroxide. The process can be summarized as follows:
Extraction of Carminic Acid: Carminic acid is extracted from cochineal insects through a series of solvent extractions and purifications.
Reaction with Lithium Hydroxide: The purified carminic acid is then reacted with lithium hydroxide in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitate is filtered and dried.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Extraction: Large quantities of cochineal insects are processed to extract carminic acid.
Chemical Reaction: The extracted carminic acid is reacted with lithium hydroxide in large reactors.
Purification and Drying: The this compound is then purified through filtration and drying processes to obtain the final product.
化学反应分析
Types of Reactions: Lithiumcarmine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carminic acid derivatives with altered functional groups.
科学研究应用
Lithiumcarmine has a wide range of applications in scientific research:
Industry: this compound is used in the textile industry for dyeing fabrics and in the food industry as a natural colorant.
作用机制
The mechanism of action of lithiumcarmine involves its interaction with cellular components. The compound binds to specific cellular structures, allowing for their visualization under a microscope. The molecular targets include:
Cell Membranes: this compound binds to cell membranes, highlighting their structure.
Nuclear Components: The compound also binds to nuclear components, aiding in the visualization of nuclei.
Pathways Involved: The exact pathways involved in this compound’s staining properties are still under investigation, but it is believed to involve interactions with cellular proteins and lipids.
相似化合物的比较
Lithiumcarmine can be compared with other similar compounds, such as:
Carmine: While carmine is the parent compound, this compound offers better solubility and staining properties.
Alum Carmine: This compound is another derivative of carmine, but it uses aluminum instead of lithium. This compound is preferred for its superior staining capabilities.
Eosin: Eosin is another histological stain, but it has different staining properties and is used for different applications.
Uniqueness: this compound’s uniqueness lies in its ability to provide clear and distinct staining of cellular structures, making it invaluable in histological and biological research.
属性
IUPAC Name |
lithium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13.Li/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMSROTYBUUQNI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19LiO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
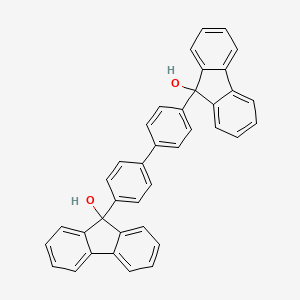
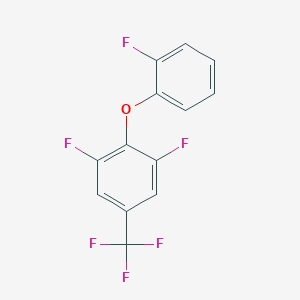

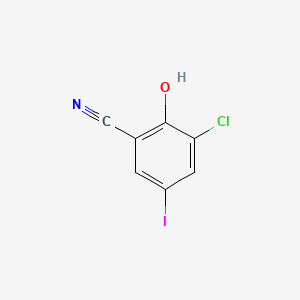
![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)
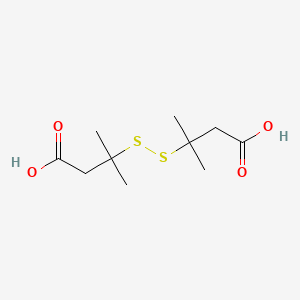

![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)
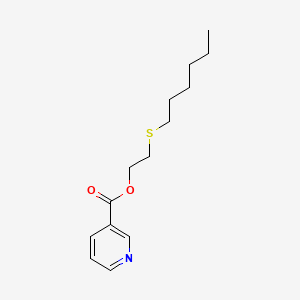



![2-Ethyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080789.png)
